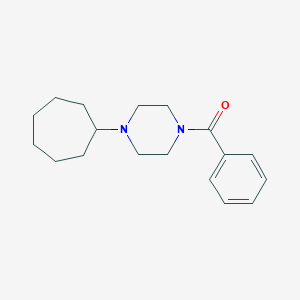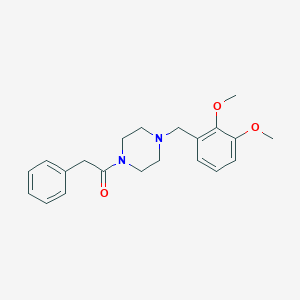
4-(1-Cyclohexylpiperidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Cyclohexylpiperidin-4-yl)morpholine, also known as CPP or N-cyclohexyl-4-morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP belongs to the class of morpholine derivatives and has been found to possess a variety of biochemical and physiological effects. In
作用機序
4-(1-Cyclohexylpiperidin-4-yl)morpholine acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This leads to the inhibition of the receptor's downstream signaling pathways, which are involved in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to be highly selective for the NMDA receptor and does not affect other ionotropic glutamate receptors.
Biochemical and Physiological Effects
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit long-term potentiation (LTP), which is a process involved in learning and memory. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has also been found to decrease the release of dopamine in the brain, which is involved in the reward system and drug addiction. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to have neuroprotective effects by reducing the damage caused by excitotoxicity, which is a process involved in various neurological disorders.
実験室実験の利点と制限
4-(1-Cyclohexylpiperidin-4-yl)morpholine has several advantages as a research tool. It is a highly selective and potent antagonist of the NMDA receptor, which allows for the study of the receptor's function in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine is also relatively stable and can be easily synthesized and purified. However, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has some limitations as a research tool. It has a relatively short half-life, which can limit its use in long-term experiments. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine can have off-target effects at high concentrations, which can complicate the interpretation of results.
将来の方向性
For 4-(1-Cyclohexylpiperidin-4-yl)morpholine include the development of new derivatives and the study of the role of the NMDA receptor in various neurological disorders.
合成法
4-(1-Cyclohexylpiperidin-4-yl)morpholine can be synthesized using a variety of methods, including the reaction of N-cyclohexylpiperidine with morpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography to obtain pure 4-(1-Cyclohexylpiperidin-4-yl)morpholine. Other methods of synthesis include the use of different reagents and catalysts, which can lead to the formation of different 4-(1-Cyclohexylpiperidin-4-yl)morpholine derivatives.
科学的研究の応用
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes such as learning, memory, and pain perception. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been used to study the mechanisms underlying drug addiction and dependence.
特性
製品名 |
4-(1-Cyclohexylpiperidin-4-yl)morpholine |
|---|---|
分子式 |
C15H28N2O |
分子量 |
252.4 g/mol |
IUPAC名 |
4-(1-cyclohexylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C15H28N2O/c1-2-4-14(5-3-1)16-8-6-15(7-9-16)17-10-12-18-13-11-17/h14-15H,1-13H2 |
InChIキー |
XYZMNXUEWAYJBJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
正規SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)



![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)




![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)

